molecular formula C13H15N3O2 B257396 2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B257396
M. Wt: 245.28 g/mol
InChI Key: XCVPQDOVKQERQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and phosphodiesterase-4. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile exhibits potent anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments is its versatility as a reagent for the synthesis of various heterocyclic compounds. It is also relatively easy to synthesize and has a moderate yield. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which may hinder its potential applications in certain fields.

Future Directions

There are several future directions for the research on 2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile. One direction is to further investigate the mechanism of action of the compound, which may lead to the discovery of new therapeutic targets. Another direction is to explore the potential applications of the compound in material science, such as the synthesis of new fluorescent dyes and liquid crystals. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, which may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile involves the reaction between 2-furylmethylamine and tert-butyl 2-amino-3-oxobutanoate, followed by the addition of sodium cyanide. The reaction takes place in a solvent such as ethanol or acetonitrile under reflux conditions. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to exhibit potent anti-inflammatory and anti-tumor activities. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, it has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

Product Name

2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-tert-butyl-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)12-16-10(7-14)11(18-12)15-8-9-5-4-6-17-9/h4-6,15H,8H2,1-3H3

InChI Key

XCVPQDOVKQERQN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(O1)NCC2=CC=CO2)C#N

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)NCC2=CC=CO2)C#N

Origin of Product

United States

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